2H-Tetrazole-5-methanamine, alpha-phenyl-
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Overview
Description
2H-Tetrazole-5-methanamine, alpha-phenyl-, is a compound that belongs to the tetrazole family Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-5-methanamine, alpha-phenyl-, typically involves the reaction of alpha-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for 2H-Tetrazole-5-methanamine, alpha-phenyl-, are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-5-methanamine, alpha-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or phenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2H-Tetrazole-5-methanamine, alpha-phenyl-, has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antifungal agent, particularly against Candida albicans and Aspergillus niger. It is also being explored for its potential in treating other fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as photoluminescence and magnetic interactions.
Biological Research: The compound is used in molecular docking studies to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2H-Tetrazole-5-methanamine, alpha-phenyl-, involves its interaction with specific molecular targets. For example, in antifungal applications, the compound targets cytochrome P450 14-sterol demethylase, an enzyme crucial for fungal cell membrane synthesis . By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: This compound is structurally similar but lacks the methanamine group.
Fluconazole: A well-known antifungal agent with a triazole ring instead of a tetrazole ring.
Uniqueness
2H-Tetrazole-5-methanamine, alpha-phenyl-, is unique due to its combination of the tetrazole ring and the methanamine group, which imparts specific chemical and biological properties. Its ability to inhibit cytochrome P450 14-sterol demethylase makes it a promising candidate for antifungal therapy, especially in cases where resistance to other antifungal agents, such as fluconazole, is observed .
Properties
Molecular Formula |
C8H13N5 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
phenyl(tetrazolidin-5-yl)methanamine |
InChI |
InChI=1S/C8H13N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7-8,10-13H,9H2 |
InChI Key |
GVIVWICEHFSATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2NNNN2)N |
Origin of Product |
United States |
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